2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIIRAHZUXBZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-fluoro-isotryptamine chemical structure and molecular weight
This guide serves as a technical monograph on 6-Fluoro-isotryptamine , a specific structural isomer of the tryptamine class. It synthesizes chemical identity, synthetic methodology, and pharmacological context based on the "isotryptamine" scaffold (1-alkylindole) established in contemporary medicinal chemistry, particularly in the research of non-hallucinogenic psychoplastogens.
Chemical Structure, Synthesis, and Pharmacological Profile
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Definition
6-Fluoro-isotryptamine is a synthetic organic compound belonging to the isotryptamine class.[1][2] Unlike the classical tryptamine scaffold—where the ethylamine side chain is attached to the C3 position of the indole ring—isotryptamines feature the side chain attached to the indole nitrogen (N1) .[1][2]
-
IUPAC Name: 2-(6-Fluoro-1H-indol-1-yl)ethan-1-amine
-
Common Name: 6-Fluoro-isotryptamine
-
Core Scaffold: 1-Substituted Indole (Isotryptamine)[1]
-
Key Substituent: Fluorine atom at the C6 position of the benzene ring.
Physicochemical Properties
The fluorination at the C6 position is a strategic bioisosteric modification intended to block metabolic hydroxylation (at the vulnerable C6 position) and modulate lipophilicity (
| Property | Data Value | Note |
| Molecular Formula | C₁₀H₁₁FN₂ | |
| Molecular Weight | 178.21 g/mol | Calculated (C: 120.11, H: 11.09, F: 19.00, N: 28.01) |
| Exact Mass | 178.0906 Da | Monoisotopic |
| Physical State | Solid (Salt form) | Typically isolated as HCl or fumarate salt |
| Solubility | Water (Salt), DMSO | Free base is lipophilic |
| pKa (Predicted) | ~9.8 (Amine) | Typical for primary alkylamines |
Structural Isomerism
It is critical to distinguish this compound from its positional isomers to ensure experimental accuracy.
-
Tryptamine (C3-isomer): 3-(2-Aminoethyl)indole. The endogenous backbone.[3]
-
Isotryptamine (N1-isomer): 1-(2-Aminoethyl)indole. The compound of interest.
-
Isogramine: 3-(Aminomethyl)indole. A different scaffold entirely.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The synthesis of 6-fluoro-isotryptamine relies on the nucleophilic substitution of the indole nitrogen (
Detailed Experimental Protocol
Objective: Synthesis of 6-Fluoro-isotryptamine hydrochloride.
Step 1: N-Alkylation of 6-Fluoroindole
-
Reagents: 6-Fluoroindole (1.0 eq), tert-butyl (2-bromoethyl)carbamate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Atmosphere: Nitrogen or Argon (Inert).
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve 6-fluoroindole in anhydrous DMF under inert atmosphere. Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. The solution will bubble (H₂ gas evolution) and change color, indicating the formation of the indolyl anion. Stir for 30 minutes at 0°C to ensure complete deprotonation.
-
Causality: The pKa of the indole N-H is ~16. NaH is a strong enough base to quantitatively generate the nucleophilic anion, preventing competition from C3-alkylation which can occur under acidic or neutral conditions.
-
-
Addition: Dropwise add a solution of tert-butyl (2-bromoethyl)carbamate in DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (hexane:ethyl acetate) for the disappearance of the indole.
-
Workup: Quench with water (carefully). Extract with ethyl acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the intermediate (tert-butyl (2-(6-fluoro-1H-indol-1-yl)ethyl)carbamate) via silica gel column chromatography.
Step 2: Deprotection (Boc Removal)
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) or Dioxane.
Protocol:
-
Dissolution: Dissolve the purified intermediate in DCM.
-
Cleavage: Add TFA (20% v/v) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Mechanism:[4] The acid protonates the carbamate carbonyl, leading to the loss of the tert-butyl cation (as isobutylene) and decarboxylation to yield the primary amine.
-
-
Isolation: Concentrate the solvent. Basify with saturated NaHCO₃ (to pH >10) and extract with DCM to obtain the free base, OR dilute with diethyl ether to precipitate the salt if using HCl/Dioxane.
-
Final Product: 6-Fluoro-isotryptamine (as salt or free base).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of 6-fluoro-isotryptamine via N-alkylation.
Part 3: Pharmacological Context[1][4]
Mechanism of Action
Isotryptamines, including the 6-fluoro analog, are investigated primarily as 5-HT2A receptor agonists . However, the transposition of the ethylamine chain from C3 to N1 alters the binding topology.
-
Receptor Affinity: The N1-chain orientation allows the compound to access the orthosteric binding pocket of 5-HT2A, though often with different potency compared to tryptamines.
-
Psychoplastogen Potential: Recent research (e.g., Olson Lab) indicates that isotryptamines ("isoDMT" analogs) can promote neuroplasticity (dendritogenesis and spinogenesis) with reduced or absent hallucinogenic potency compared to their tryptamine counterparts.
-
Fluorine Substitution: The 6-fluoro group is often employed to increase metabolic stability against Monoamine Oxidase (MAO) and hepatic P450 enzymes, prolonging the half-life of the compound in vivo.
Signaling Pathway
The therapeutic interest lies in the compound's ability to bias signaling or activate neurotrophic pathways downstream of 5-HT2A.[2]
Figure 2: Putative signaling cascade. Isotryptamines are explored for their ability to drive the Neuroplasticity Pathway (Green) while potentially minimizing Gq-mediated hallucinogenic effects.
References
-
Glennon, R. A., et al. (1984). Synthesis and evaluation of a novel series of N,N-dimethylisotryptamines.[5] Journal of Medicinal Chemistry, 27(1), 41–45.[5] Link
-
Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies.[5] Journal of Medicinal Chemistry, 63(3), 1142–1155.[5] Link
-
PubChem. Compound Summary: 2-(1H-indol-1-yl)ethanamine (Isotryptamine).[5] Link
-
Duan, W., et al. (2024). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants.[5] Chemical Reviews, 124(1), 124–163.[5] Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 4. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 5. Isotryptamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Reagents for 6-fluoro-isotryptamine synthesis (LAH vs NaBH4)
Executive Summary & Scope
This Application Note provides a technical comparison of reductive strategies for synthesizing 6-fluoro-tryptamine scaffolds. While strict IUPAC nomenclature defines "Isotryptamine" as the N1-substituted isomer (2-(1H-indol-1-yl)ethanamine) or occasionally the C2-isomer, the industry standard for synthesizing fluorinated indole-ethylamines (whether C2 or C3 regioisomers) relies heavily on the reduction of glyoxylamide or nitrovinyl intermediates.
This guide focuses on the critical reduction step of 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide (and its regioisomers) to the corresponding amine. We evaluate the traditional Lithium Aluminum Hydride (LAH) route against the modern Activated Sodium Borohydride (NaBH₄) protocols.
Key Takeaway: While LAH remains the kinetic "gold standard" for yield in small-scale discovery, Activated NaBH₄ (specifically the NaBH₄–I₂ or NaBH₄–BF₃ systems) offers a superior safety profile and scalability for process chemistry, minimizing pyrophoric risks without sacrificing significant yield.
Mechanistic Insight: The Hydride Transfer
The choice of reagent dictates the reaction pathway and safety engineering controls.
-
Lithium Aluminum Hydride (LiAlH₄): A "hard" nucleophile. The Al–H bond is highly polarized.[1] It aggressively attacks the amide carbonyl, forming a tetrahedral intermediate. It reduces the amide all the way to the amine by expelling the oxygen as an aluminate salt.
-
Sodium Borohydride (NaBH₄): A "soft" nucleophile.[6] Alone, it is insufficient to reduce amides. It requires Electrophilic Activation .
-
Activation Strategy: Adding Iodine (I₂) or BF₃·Et₂O generates Borane (B₂H₆) or acyloxyborohydrides in situ. Borane coordinates to the amide oxygen (Lewis acid activation), facilitating hydride transfer.
-
Benefit: Non-pyrophoric solid handling; easier aqueous workup; chemoselective (tolerates 6-Fluoro substitution perfectly).
-
Decision Matrix & Workflow (DOT Visualization)
The following diagram outlines the synthetic logic and decision points for the reduction step.
Caption: Figure 1. Synthetic workflow for the reduction of 6-fluoro-glyoxylamides. Route A utilizes high-energy LAH, while Route B employs in-situ borane generation for a milder profile.
Detailed Experimental Protocols
Protocol A: The LAH "Fieser" Method (Small Scale / High Yield)
Best for: <5g scale where yield is paramount and safety equipment is robust.
Reagents:
-
Precursor: 6-Fluoro-indole-3-glyoxylamide (1.0 eq)
-
LiAlH₄ (Lithium Aluminum Hydride): 4.0 – 5.0 eq (pellets preferred over powder for handling)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether)[2]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon/Nitrogen atmosphere.
-
Slurry: Charge the flask with LiAlH₄ and anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.
-
Addition: Dissolve the glyoxylamide precursor in minimal anhydrous THF. Add dropwise to the LAH slurry over 30 minutes. Caution: Exothermic gas evolution (H₂).
-
Reaction: Allow to warm to Room Temperature (RT), then heat to reflux for 4–12 hours. Monitor by TLC (disappearance of amide spot) or LC-MS.
-
Fieser Quench (CRITICAL): Cool to 0°C. For every x grams of LAH used, add carefully in sequence:
-
x mL Water
-
x mL 15% NaOH (aq)
-
3x mL Water
-
-
Workup: A granular white precipitate (lithium aluminate) will form. Filter through a Celite pad. Wash the pad with THF.
-
Isolation: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo to yield the crude amine.
Protocol B: The Activated NaBH₄–Iodine Method (Scalable / Safer)
Best for: >10g scale, process chemistry, or labs avoiding pyrophorics.
Reagents:
-
Precursor: 6-Fluoro-indole-3-glyoxylamide (1.0 eq)
-
NaBH₄ (Sodium Borohydride): 3.0 – 4.0 eq
-
I₂ (Iodine): 1.5 – 2.0 eq (dissolved in THF)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Dry RBF with reflux condenser under inert atmosphere.
-
Charge: Add NaBH₄ and the glyoxylamide precursor to the flask with anhydrous THF. Cool to 0°C.
-
Activation: Add the Iodine solution (in THF) dropwise over 30–45 minutes. Note: The solution will initially turn brown/red and then fade as I₂ is consumed to generate B₂H₆.
-
Reaction: Warm to RT, then reflux for 4–6 hours.
-
Hydrolysis (Distinct from LAH): The reaction forms an amine-borane complex that must be broken.
-
Cool to RT. Carefully add Methanol (MeOH) to quench excess hydride.
-
Evaporate solvent to dryness.
-
Acid Digest: Partition the residue in 20% HCl or Acetic Acid. Heat gently (60°C) for 1 hour to cleave the B–N bond.
-
-
Workup: Basify the aqueous layer with NaOH (pH > 11). Extract into DCM or Ethyl Acetate.
-
Isolation: Dry organic layer (Na₂SO₄), concentrate to yield the free base.
Comparative Analysis
| Feature | LAH (LiAlH₄) | Activated NaBH₄ (NaBH₄/I₂) |
| Reagent Class | Strong Hydride Donor | In-situ Borane Generator |
| Safety Profile | High Risk: Pyrophoric, violent H₂O reaction. | Moderate Risk: Flammable H₂ evolution, but solid is stable. |
| Reaction Yield | 85 – 95% (Excellent) | 75 – 85% (Good) |
| Functional Group Tolerance | Low (Reduces esters, nitriles, etc.) | High (Chemoselective for amides/nitriles) |
| 6-Fluoro Stability | Stable (C-F bond is robust) | Stable |
| Workup Difficulty | Difficult (Al-emulsions can trap product) | Moderate (Requires acid hydrolysis step) |
| Cost | Moderate | Low (NaBH₄ is significantly cheaper) |
Troubleshooting & Quality Control
-
Fluorine Defluorination: While rare with these hydrides, check 19F-NMR (-120 to -125 ppm range typically) to ensure the fluorine atom remains on the indole ring.
-
Incomplete Reduction:
-
LAH: Often due to "stalling" if the aluminate complex precipitates too early. Use a Soxhlet extractor with THF if the intermediate is insoluble.
-
NaBH₄: Often due to insufficient acid hydrolysis of the Borane-Amine complex. Ensure the acid digest step is sufficiently heated.
-
-
Purification: The 6-fluoro-tryptamine free base is often an oil or low-melting solid. Isolate as the Fumarate or Hydrochloride salt for stability and crystallization.
References
-
Speeter, M. E., & Anthony, W. C. (1954).[7] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[7][8] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Shulgin, A., & Shulgin, A. (1997).[9] TiHKAL: The Continuation. Transform Press. (See entry for DET and fluorinated analogs for LAH protocols). Link
-
Satoh, T., et al. (1998). Sodium Borohydride–Iodine: An Efficient Reagent for the Reduction of Carboxylic Acids and Amides. Chemical and Pharmaceutical Bulletin, 46(7). Link
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. LiAlHâ vs NaBHâ: A Comparative Analysis of Reducing Agents - Oreate AI Blog [oreateai.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. youtube.com [youtube.com]
- 6. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 7. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 8. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Substituted tryptamine - Wikipedia [en.wikipedia.org]
Preparation of fluorinated iso-tryptamine scaffolds for SAR studies
Topic: Preparation of Fluorinated iso-Tryptamine Scaffolds for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Bioactivity
The tryptamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, psychoactive compounds, and therapeutic agents.[1][2] Its structural analogue, iso-tryptamine, where the ethylamine side chain is attached to a different position of the indole ring, offers an alternative scaffold for exploring new pharmacological profiles. The strategic incorporation of fluorine atoms into these scaffolds is a powerful tool in drug discovery. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5]
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity.[6] By preparing a series of fluorinated iso-tryptamine analogues with fluorine atoms at different positions, researchers can probe the electronic and steric requirements of the target receptor's binding pocket. This systematic approach provides critical insights into how the molecule interacts with its target, guiding the design of more potent and selective drug candidates.[7] For instance, studies on classic tryptamines have shown that the position of fluorine substitution can dramatically influence affinity and functional activity at serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes.[7][8][9] This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing these valuable chemical tools for SAR studies.
Part 1: Synthetic Strategies for Fluorinated Iso-Tryptamine Scaffolds
The synthesis of fluorinated iso-tryptamines can be broadly approached via two main strategies: building the scaffold from a pre-fluorinated starting material or introducing the fluorine atom at a later stage of the synthesis.
Strategy 1: Synthesis from Pre-Fluorinated Indole Precursors
This is often the most reliable method, utilizing commercially available fluorinated anilines or phenylhydrazines. The key advantage is that the position of fluorine is unequivocally defined from the start. A common and robust method for indole synthesis is the Fischer Indole Synthesis.
The general workflow involves the condensation of a fluorinated phenylhydrazine with a suitable ketone or aldehyde, followed by an acid-catalyzed cyclization and subsequent elaboration of the side chain.
Caption: Workflow for synthesis from a pre-fluorinated precursor.
Strategy 2: Late-Stage Electrophilic Fluorination
Introducing fluorine at a later synthetic step can be more efficient if the non-fluorinated scaffold is readily accessible. This approach utilizes powerful electrophilic fluorinating agents to directly substitute a C-H bond on the indole ring with a C-F bond. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose.[10][11]
The success of this strategy is highly dependent on the intrinsic reactivity and regioselectivity of the indole nucleus, which can be modulated by protecting groups on the indole nitrogen and the side-chain amine.
Caption: Workflow for the late-stage electrophilic fluorination strategy.
Part 2: Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate and desired fluorination pattern.
Protocol 1: Synthesis of 6-Fluoro-2-methyl-iso-tryptamine
This protocol utilizes the Fischer Indole synthesis starting from a commercially available fluorinated phenylhydrazine.
Step 1: Synthesis of 4-Fluorophenylhydrazone of Acetone
-
To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine.
-
Add acetone (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours, during which a precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-fluorophenylhydrazone.
Step 2: Fischer Indole Cyclization to 6-Fluoro-2,3-dimethylindole
-
Combine the 4-fluorophenylhydrazone (1.0 eq) with a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Heat the mixture to 80-90 °C and maintain for 1 hour.[12]
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 6-fluoro-2,3-dimethylindole.
Step 3: Side Chain Elaboration (Illustrative Path) This step can be complex. A common route involves formylation followed by condensation and reduction.
-
Vilsmeier-Haack Formylation: React the 6-fluoro-2,3-dimethylindole with phosphorus oxychloride and dimethylformamide to introduce an aldehyde group, likely at the most reactive position.
-
Henry Reaction: Condense the resulting aldehyde with nitroethane to form a nitrovinyl intermediate.[12]
-
Reduction: Reduce the nitro group and the vinyl double bond using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield the final 6-fluoro-2-methyl-iso-tryptamine.
Purification and Characterization:
-
Purification: The final product is typically purified by flash column chromatography on silica gel, often using a solvent system containing a small percentage of triethylamine to prevent streaking (e.g., dichloromethane/methanol/triethylamine).
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Late-Stage Fluorination of N-acetyl-iso-tryptamine
This protocol describes the direct fluorination of a protected iso-tryptamine scaffold.
Step 1: Preparation of N-acetyl-iso-tryptamine
-
Dissolve the starting iso-tryptamine (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acetylated product, which can often be used without further purification.
Step 2: Electrophilic Fluorination
-
Dissolve the N-acetyl-iso-tryptamine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq).[11]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. Note: This reaction may yield a mixture of positional isomers.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired fluorinated isomer(s).
Step 3: Deprotection
-
Dissolve the purified N-acetyl-fluorinated intermediate in a solvent mixture like methanol/water.
-
Add a base such as lithium hydroxide (LiOH) (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction, neutralize with dilute HCl, and extract the product into an organic solvent.
-
Purify by column chromatography to yield the final fluorinated iso-tryptamine.
Part 3: Application in SAR Studies and Data Interpretation
The true value of these synthetic efforts lies in their application to SAR studies. By synthesizing a matrix of analogues (e.g., 4-F, 5-F, 6-F, 7-F) and evaluating their biological activity, researchers can deconstruct the ligand-receptor interaction.
Systematic Fluorination Logic
Caption: Logical workflow for a fluorine-scan SAR study.
Hypothetical SAR Data Table
This table illustrates how data from a fluorination scan can be interpreted. Assume the target is a hypothetical 'Receptor X'.
| Compound | Position of Fluorine | Binding Affinity (Kᵢ, nM) | Interpretation |
| Parent Scaffold | None | 50 | Baseline affinity. |
| Analogue 1 | 4-F | 250 | Decreased affinity; this position may be sterically hindered or require an H-bond donor. |
| Analogue 2 | 5-F | 5 | Increased affinity; this position may tolerate or favor an electronegative group. Potential for H-bond acceptance.[8] |
| Analogue 3 | 6-F | 60 | No significant change; this position likely points towards the solvent and is not critical for binding. |
| Analogue 4 | 7-F | 15 | Increased affinity; suggests this region of the binding pocket is sensitive to electronic changes. |
From this hypothetical data, a medicinal chemist would conclude that the 5-position is a "hotspot" for modification to enhance binding affinity. Conversely, the 4-position is detrimental to binding. This knowledge is crucial for the next round of drug design, focusing efforts on analogues with substitutions at the 5- and 7-positions.
References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]
-
Purdue University. (n.d.). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Nichols, D. E., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed, National Institutes of Health. [Link]
-
Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Semantic Scholar. [Link]
-
Barrio, P., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2842-2845. [Link]
-
Fuchigami, T., & Toshimitsu, A. (2001). Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]
-
Various Authors. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry. [Link]
-
Monte, A. P., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795. [Link]
- Kruegel, A. C., et al. (2024). Fluorinated tryptamine compounds, analogues thereof, and methods using same.
-
Gonda, Z., et al. (2021). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 26(19), 5961. [Link]
-
Various Authors. (n.d.). Schematic representation of tryptophan and tryptamine biosynthesis and... ResearchGate. [Link]
-
Monte, A. P., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. ResearchGate. [Link]
-
Iannelli, P., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 665. [Link]
-
Scott, J. S. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. EThOS. [Link]
-
Lin, H.-R., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 28(1), 7. [Link]
Sources
- 1. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Troubleshooting cyclization side reactions in indole-2-ethanamine synthesis
Technical Support Center: Troubleshooting Cyclization in Indole-2-Ethanamine Synthesis
Executive Summary: The "Super-Nucleophile" Trap
The Core Problem: Researchers often treat Indole-2-ethanamine (Isotryptamine) as a simple regioisomer of Tryptamine (Indole-3-ethanamine). This is a dangerous oversimplification.
In Tryptamine, the side chain is attached to C3, the most nucleophilic position of the indole ring. In Indole-2-ethanamine , the C3 position is open and highly reactive. Consequently, Indole-2-ethanamines are significantly more unstable than tryptamines. They are prone to a rapid, often spontaneous "Iso-Pictet-Spengler" cyclization upon exposure to any carbonyl source (aldehydes/ketones), leading to the formation of 1,2,3,4-tetrahydro-γ-carbolines .
This guide addresses the identification, prevention, and remediation of this specific cyclization side reaction.
Mechanism of Failure: The Iso-Pictet-Spengler Pathway
Unlike Tryptamine, which cyclizes to form
Figure 1: Mechanism of Unwanted Cyclization Caption: The free amine reacts with trace aldehydes (R=H) or ketones to form an imine (Schiff base), which undergoes rapid intramolecular attack by the C3 nucleophile.
Diagnostic Troubleshooting Guide (Q&A)
Scenario A: Post-Synthesis Instability
User Report: "I synthesized the amine, but after rotary evaporation or storage, the NMR shows a complex mixture and the product is insoluble."
Q1: Did you use acetone or ethyl acetate during workup?
-
The Issue: Acetone is a ketone; Ethyl Acetate often contains trace acetaldehyde.
-
The Chemistry: Isotryptamine reacts with acetone to form a dimethyl-substituted imine, which immediately cyclizes to 1,1-dimethyl-1,2,3,4-tetrahydro-γ-carboline.
-
The Fix:
-
Strictly Avoid: Acetone, MEK, and uninhibited chlorinated solvents (which may contain formaldehyde).
-
Protocol: Use Methanol/DCM mixtures for chromatography only if the amine is immediately converted to a salt.
-
Q2: Is your product a free base or a salt?
-
The Issue: The free base of Indole-2-ethanamine is an "autocatalytic time bomb." It absorbs atmospheric CO2 and formaldehyde, promoting dimerization and cyclization.
-
The Fix: Never store as a free base. Convert immediately to the Hydrochloride or Oxalate salt.
Scenario B: Fischer Indole Synthesis Failure
User Report: "I tried to make the indole ring using a hydrazine and a ketone, but I got low yields and a sticky polymer."
Q3: Are you using a protected aldehyde equivalent?
-
The Issue: To make Indole-2-ethanamine via Fischer synthesis, you likely used a hydrazine and a 4-aminobutanal equivalent (or protected acetal).
-
The Chemistry: If the acetal deprotects before the indole ring forms, the hydrazine nitrogen attacks the aldehyde, leading to pyrazoles or polymerization.
-
The Fix: Use the Grandberg Synthesis variant (tryptamine synthesis adapted) or, preferably, the Reduction Route (see below).
Recommended Synthetic Workflow
To avoid cyclization side reactions, the most robust route is the reduction of Indole-2-carboxamides or Nitriles, rather than building the ring with the ethylamine chain already attached.
Table 1: Comparison of Synthetic Routes & Risks
| Route | Precursor | Primary Side Reaction | Risk Level |
| Fischer Indole | Arylhydrazine + Aldehyde | Pyrazole formation; Polymerization | High |
| Henry Reaction | Indole-2-carbaldehyde + Nitromethane | C3-Nitration (electrophilic attack) | Medium |
| Amide Reduction | Indole-2-acetamide | Over-reduction to Indoline | Low (Recommended) |
| Cyanide Reduction | Indole-2-acetonitrile | Polymerization of nitrile | Medium |
Validated Protocol: Lithium Aluminum Hydride (LAH) Reduction
Targeting: Prevention of post-workup cyclization.
-
Reduction: Suspend Indole-2-acetamide (1.0 eq) in dry THF. Add LiAlH4 (3.0 eq) at 0°C under Argon. Reflux for 4-6 hours.
-
Quench (The Critical Step):
-
Do NOT use the standard Fieser workup (Water/NaOH) if it involves prolonged exposure to air/heat.
-
Preferred: Glauber’s salt (
) quench. Add solid Glauber's salt until gas evolution ceases.
-
-
Isolation: Filter solids.
-
Immediate Salt Formation:
-
Cool the filtrate to 0°C.
-
Bubble dry HCl gas or add 2M HCl in Diethyl Ether dropwise.
-
Filter the precipitate immediately.
-
Result: Indole-2-ethanamine Hydrochloride (Stable solid).
-
Interactive Troubleshooting Flowchart
Use this logic tree to identify the source of your impurity.
Figure 2: Troubleshooting Decision Tree Caption: Step-by-step logic to isolate the cause of cyclization or degradation.
FAQ: Advanced Stabilization
Q: Can I use a protecting group to prevent cyclization during synthesis? A: Yes. If you must perform steps that require acidic conditions or carbonyls, protect the indole nitrogen (N1) with a Tosyl (Ts) or Boc group.
-
Why: Electron-withdrawing groups on N1 reduce the electron density of the indole ring, specifically deactivating the C3 position. This effectively shuts down the nucleophilic attack required for the Iso-Pictet-Spengler reaction.
Q: Why does my product turn pink/red on the bench? A: This is oxidative oligomerization. Indole-2-ethanamines are electron-rich.
-
Solution: Store the salt form under Argon at -20°C. If the free base is required for a biological assay, generate it in situ immediately before use.
References
-
Mechanism of Iso-Pictet-Spengler Reaction
-
Indole Reactivity & Stability
- Title: Indole Alkaloids: Reactivity and Stability
- Source:Molecules, 2020.
-
URL:[Link]
-
Synthetic Methodologies
-
General Indole Synthesis Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-, β-, and γ-Carbolines via Intramolecular Cyclization of Azidomethyl(indolyl)acrylates Involving PIFA-BF3·OEt2/DBU-Mediated Cyclization as well as Thermolysis Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Features of Indole-2-yl and Indole-3-yl Ethanamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, indole-based structures are of paramount importance, forming the core of numerous bioactive compounds. Among these, indole-yl ethanamines are a critical class of pharmacophores. The seemingly subtle difference in the attachment point of the ethanamine side chain—at the C2 versus the C3 position of the indole ring—gives rise to distinct isomers with potentially divergent biological activities and pharmacological profiles. Consequently, the unambiguous structural elucidation of these isomers is a cornerstone of their development and application.
This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of indole-2-yl ethanamine and indole-3-yl ethanamine (commonly known as tryptamine). As a senior application scientist, this document is structured to not only present experimental data but also to delve into the causal mechanisms behind the observed chemical shift differences, thereby offering a robust framework for the structural verification of these and related indole derivatives.
The Decisive Role of Substituent Position in ¹H NMR Spectra
The electronic environment within the indole ring is not uniform. The nitrogen heteroatom and the fused benzene ring create a unique distribution of electron density, which in turn influences the magnetic environment of the protons attached to the ring. The position of the electron-donating ethanamine substituent significantly perturbs this environment, leading to characteristic and predictable differences in the ¹H NMR spectra of the 2- and 3-substituted isomers.
The primary factors governing these differences are:
-
Anisotropic Effects of the Indole Ring: The delocalized π-electron system of the indole ring generates a ring current in the presence of an external magnetic field. This induced magnetic field creates distinct shielding and deshielding zones around the molecule. Protons located in the plane of the ring and on its periphery experience a deshielding effect (downfield shift), while those situated above or below the plane are shielded (upfield shift). The proximity of the ethanamine side chain protons to this anisotropic field differs significantly between the C2 and C3 isomers.
-
Electronic Effects: The nitrogen atom of the indole ring is electron-donating, influencing the electron density at various positions. This effect, combined with the electron-donating nature of the ethanamine side chain, alters the chemical shifts of the aromatic protons.
Below is a visual representation of the two isomers, highlighting the proton numbering scheme that will be used for spectral assignment.
Caption: Workflow for ¹H NMR analysis of indole-yl ethanamines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indole-yl ethanamine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is crucial for comparative analysis. [1] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp resonance signals.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 32 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 2 seconds is generally adequate.
-
Pulse Angle: A 30-45° pulse is recommended for routine qualitative analysis.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
This comprehensive approach, combining experimental data with a solid understanding of the underlying principles of NMR spectroscopy, will empower researchers to confidently distinguish between indole-2-yl and indole-3-yl ethanamine isomers, a critical step in the advancement of their research and development endeavors.
References
-
PubChem. Tryptamine - Compound Summary. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. [Link]
-
MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
PubChem. Tryptamine - 1H NMR Spectra. National Center for Biotechnology Information. [Link]
Sources
A Critical Evaluation of 6-Fluoro-Isotryptamine as a Negative Control for Serotonin Receptor Assays
This guide provides an in-depth analysis of 6-fluoro-isotryptamine's suitability as a negative control in research targeting the serotonergic system. Moving beyond simplistic categorization, we will dissect the structural and pharmacological nuances that govern receptor interaction and explore the rigorous validation required for any control compound. This document is intended for researchers, scientists, and drug development professionals who demand robust and reliable data from their serotonin assays.
Introduction: The Imperative for Rigorous Controls in Serotonin Research
The serotonin (5-HT) system, with its diverse family of receptors, is a cornerstone of modern neuroscience and pharmacology, implicated in everything from mood regulation to cognitive function. Consequently, developing specific ligands for these receptors is a primary goal for treating a myriad of psychiatric and neurological disorders. The reliability of this research hinges on the use of appropriate controls to differentiate specific, on-target effects from experimental artifacts.
A true negative control should be structurally analogous to the experimental compound but devoid of biological activity at the target of interest.[1] This allows researchers to account for non-specific binding, matrix effects, or other confounding variables that could lead to false-positive results.[2][3] The tryptamine scaffold is a frequent starting point for interrogating 5-HT receptors. A common strategy for creating a negative control is to synthesize a positional isomer, a molecule with the same atoms but a different arrangement. Isotryptamines, where the ethylamine side chain is attached to the indole nitrogen (N1) instead of the canonical carbon-3 (C3) position, have been proposed for this role.[4][5]
This guide critically examines the hypothesis that 6-fluoro-isotryptamine, a positional isomer of the active 6-fluorotryptamine, can serve as a valid negative control in serotonin receptor assays. We will demonstrate through comparative analysis and validated experimental protocols that this assumption is likely flawed and requires empirical validation.
Section 1: The Rationale and Pitfalls of Negative Controls
In any receptor-based assay, the goal is to measure a specific interaction between a ligand and its target. A negative control is fundamental to ensuring the validity of this measurement.
-
In Binding Assays: A negative control should not displace a high-affinity radioligand from the target receptor. Its inclusion helps define the level of non-specific binding, a critical parameter for calculating the specific binding of the test compound.
-
In Functional Assays: A negative control should not elicit a downstream signaling cascade (e.g., calcium mobilization, cAMP modulation) upon introduction to cells expressing the target receptor.[6] This confirms that the observed effects of the active compound are due to receptor activation, not other mechanisms like cell toxicity or assay interference.
The central assumption for an isotryptamine to be a negative control is that moving the ethylamine side chain from the C3 to the N1 position on the indole ring completely abolishes its affinity for serotonin receptors. While structurally distinct, this hypothesis cannot be accepted without direct experimental evidence.
Caption: Simplified Gq signaling cascade activated by 5-HT2A receptor agonists.
Section 3: Comparative Data Summary
The table below summarizes the known and inferred properties of the key compounds. The data for 6-fluoro-isotryptamine is inferred from closely related analogs and represents a hypothesis that must be tested experimentally.
| Compound | Structure (Simplified) | Target Receptor | Binding Affinity (Ki) | Functional Activity | Suitability as Negative Control |
| Serotonin | Indole-C3-ethylamine-5-OH | 5-HT Receptors | High (nM range) | Endogenous Agonist | No (Positive Control) |
| 6-Fluorotryptamine | Indole-C3-ethylamine-6-F | 5-HT1A, 5-HT2A | 267 nM (1A), 606 nM (2A) [7] | Full Agonist (5-HT2A) [7] | No (Active Test Compound) |
| 6-Fluoro-isotryptamine | Indole-N1-ethylamine-6-F | 5-HT2A, 5-HT2C | Predicted: Low to mid nM [4] | Predicted: Likely agonist or partial agonist activity | Highly Questionable (Requires Validation) |
Section 4: Experimental Protocols for Validation
To definitively determine the suitability of 6-fluoro-isotryptamine as a negative control, its binding affinity and functional activity must be directly measured. Below are standard, robust protocols for this purpose.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 6-fluoro-isotryptamine for the human 5-HT2A receptor by measuring its ability to displace the well-characterized antagonist radioligand, [³H]ketanserin.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Cold Ligand (for non-specific binding): Ketanserin or Spiperone. [8]* Test Compounds: 6-fluoro-isotryptamine, 6-fluorotryptamine (positive control).
-
96-well plates and filtration apparatus with GF/B filters.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of 6-fluoro-isotryptamine and the positive control (e.g., from 10 mM down to 0.1 nM) in assay buffer.
-
Assay Plate Setup:
-
Total Binding (TB): 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled ketanserin.
-
Test Wells: 50 µL of each concentration of test compound/control.
-
-
Radioligand Addition: Add 50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 100 µL of prepared cell membranes (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The total volume is now 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, followed by three quick washes with ice-cold assay buffer. This separates bound from unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = TB (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Expected Outcome: A true negative control will not displace the radioligand and will not yield a measurable IC50 value. If 6-fluoro-isotryptamine shows an IC50/Ki in the low micromolar or nanomolar range, it is not a valid negative control for binding assays.
Protocol 2: 5-HT2A Receptor Calcium Flux Functional Assay
Objective: To determine if 6-fluoro-isotryptamine acts as an agonist, antagonist, or is functionally inert at the human 5-HT2A receptor, which canonically couples to the Gq pathway, leading to intracellular calcium release. [6] Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. [6][8]* Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control Agonist: Serotonin.
-
Test Compound: 6-fluoro-isotryptamine.
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the 5-HT2A-expressing cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of serotonin (for a standard curve) and 6-fluoro-isotryptamine in assay buffer.
-
Assay Execution (Agonist Mode):
-
Place the cell plate into the fluorescence reader and measure the baseline fluorescence.
-
The instrument will automatically inject the compounds from the compound plate into the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity over ~2-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
-
Assay Execution (Antagonist Mode - if no agonist activity is found):
-
Pre-incubate the dye-loaded cells with serial dilutions of 6-fluoro-isotryptamine for 15-30 minutes.
-
Perform the assay as above, but inject a concentration of serotonin that gives ~80% of its maximal response (the EC80). An antagonist will reduce the serotonin-induced signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Plot the response against the log concentration of the compound.
-
For agonist activity, determine the EC50 (concentration for half-maximal activation) and Emax (maximal effect relative to serotonin).
-
For antagonist activity, determine the IC50 (concentration for half-maximal inhibition).
-
Expected Outcome: A true negative control will show no change in fluorescence in agonist mode (a flat line) and will not inhibit the serotonin response in antagonist mode. Any significant EC50 or IC50 value disqualifies it as a negative control.
Conclusion & Recommendations
The structural argument for using 6-fluoro-isotryptamine as a negative control for tryptamine-based ligands is based on a plausible but unproven hypothesis. Existing evidence from related fluorinated isotryptamines strongly suggests that these compounds retain significant affinity and likely functional activity at key serotonin receptors, such as 5-HT2A and 5-HT2C. [4]Therefore, 6-fluoro-isotryptamine should not be assumed to be a negative control. Its use without rigorous, empirical validation risks the introduction of confounding data and misinterpretation of results.
Recommendations for Researchers:
-
Validate, Don't Assume: Always perform binding and functional assays, as detailed above, to characterize any proposed negative control before its use in broader experiments.
-
Use Vehicle Controls: The most fundamental control is the vehicle (e.g., DMSO, saline) in which your test compounds are dissolved. This accounts for any effects of the solvent itself.
-
Consider Untransfected Cells: In functional assays, a powerful negative control is the parent cell line that does not express the receptor of interest. This confirms that the observed signaling is receptor-dependent.
-
Seek Inactive Enantiomers: If your primary compound is chiral, its enantiomer may have significantly lower or no activity at the target receptor, making it an excellent negative control.
By adhering to these principles of rigorous validation, researchers can ensure the integrity and reproducibility of their findings in the complex and vital field of serotonin pharmacology.
References
-
Wikipedia contributors. (2023). 6-Fluorotryptamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]
-
Linskens, S. J. H., Kuypers, K. P. C., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Wikipedia contributors. (2023). 6-Fluoro-DET. In Wikipedia, The Free Encyclopedia. [Link]
-
Duke Margolis Center for Health Policy. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity [Video]. YouTube. [Link]
-
Grokipedia. (n.d.). 6-Fluoro-DET. Retrieved from [Link]
-
Rickli, A., et al. (2019). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. ResearchGate. [Link]
-
Wikipedia contributors. (2023). 6-Fluoro-DMT. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). 6-Fluoro-AMT. In Wikipedia, The Free Encyclopedia. [Link]
-
Pope, M. T., et al. (2013). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal. Available from: [Link]
-
Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
Glennon, R. A., Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. [Link]
-
Coloma, P. M., et al. (2013). 'Negative control' associations. ResearchGate. [Link]
-
Grokipedia. (n.d.). Isotryptamine. Retrieved from [Link]
-
Zaadstra, A., et al. (2021). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology. Available from: [Link]
-
Wikipedia contributors. (2024). Substituted isotryptamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Chuecas, F., et al. (2005). Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors. ResearchGate. [Link]
-
Cunningham, M. L., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
-
U.S. Food and Drug Administration. (2022). Evaluating the utility of negative controls in drug safety and effectiveness studies using real-world data. Retrieved from [Link]
Sources
- 1. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the utility of negative controls in drug safety and effectiveness studies using real-world data | FDA [fda.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Substituted isotryptamine - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-2-yl vs. Indole-3-yl Amines in Drug Discovery
Introduction: The Significance of Positional Isomerism in the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[2] A critical, yet often nuanced, aspect of the indole structure-activity relationship (SAR) is the profound impact of the substituent position on the pyrrole ring. This guide provides an in-depth comparison of the SAR of two key positional isomers: indole-2-yl amines and indole-3-yl amines. Understanding the distinct chemical and pharmacological profiles conferred by the placement of an amine group at the C2 versus the C3 position is paramount for researchers, scientists, and drug development professionals seeking to rationally design novel indole-based therapeutics.
This guide will navigate the fundamental differences in electronic properties, synthetic accessibility, and, most importantly, the resulting biological activities of these two classes of compounds. We will explore case studies from diverse therapeutic areas, supported by experimental data, to illustrate how a simple positional shift of the amine moiety can dramatically alter a compound's potency, selectivity, and overall pharmacological profile.
Pillar 1: Physicochemical and Synthetic Divergence
The inherent electronic distribution of the indole ring is the primary determinant of the differing reactivity and properties of its C2 and C3 positions. The C3 position is notably more electron-rich and, consequently, more nucleophilic than the C2 position.[3][4] This makes the C3 position the preferred site for electrophilic aromatic substitution.[4] This fundamental difference in reactivity dictates the synthetic routes available for accessing indole-2-yl and indole-3-yl amines and influences their metabolic stability and intermolecular interactions.
Synthetic Accessibility: A Tale of Two Positions
The synthesis of indole-3-yl amines is often more straightforward due to the intrinsic reactivity of the C3 position. Common strategies include:
-
Direct C-H Amination: Recent advances have enabled the direct introduction of an amino group at the C3 position.[5]
-
Reduction of 3-Nitroindoles: A widely used method involves the nitration of the indole at the C3 position, followed by reduction to the corresponding amine.[5]
-
From Indole-3-acetic acid: The readily available indole-3-acetic acid can be converted to the corresponding amine via a Curtius rearrangement.[5]
In contrast, the synthesis of indole-2-yl amines is generally more complex and often requires multi-step sequences, such as:
-
Fischer Indole Synthesis: Utilizing a suitably substituted phenylhydrazone and a ketone or aldehyde can directly yield a 2-substituted indole, which can then be further elaborated to an amine.[6]
-
From Indole-2-carboxylic acid: Indole-2-carboxylic acids, accessible through methods like the Reissert indole synthesis, can be converted to amines via amide formation followed by a Hofmann or Curtius rearrangement.[7][8]
Pillar 2: Comparative Structure-Activity Relationships and Biological Implications
The positional isomerism of the amine group on the indole scaffold leads to distinct three-dimensional arrangements of pharmacophoric features. This, in turn, results in differential interactions with biological targets such as enzymes and receptors. The following sections provide a comparative analysis of the SAR of indole-2-yl and indole-3-yl amines/amides in different therapeutic contexts.
Case Study 1: Cyclooxygenase (COX) Inhibition
A study on a series of indole-2- and -3-carboxamides as potential cyclooxygenase-2 (COX-2) inhibitors revealed a clear distinction in their activity profiles.[9]
| Compound Class | Key SAR Observations | Resulting Activity |
| Indole-2-carboxamides | Substitution on the indole nitrogen with a benzyl or p-fluorobenzyl group was well-tolerated and led to fairly active COX-2 inhibitors.[9] | Moderate COX-2 Inhibition |
| Indole-3-carboxamides | The corresponding indole-3-carboxamide analogs were found to be inactive as COX inhibitors. | Inactive |
This stark difference in activity underscores the critical role of the substituent's position. For COX-2 inhibition within this chemical series, the presentation of the carboxamide group at the C2 position appears to be a strict requirement for productive interaction with the enzyme's active site.
Case Study 2: Serotonin (5-HT) Receptor Modulation
The indole nucleus is the core of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making it a logical starting point for the design of 5-HT receptor ligands.[2] The position of substituents on the indole ring is a key determinant of affinity and selectivity for different 5-HT receptor subtypes.
For instance, in the development of 5-HT1D receptor agonists, variations at the C3 position of the indole template were found to significantly increase selectivity.[10] Many potent serotonin receptor agonists are based on the tryptamine scaffold, which is an indole-3-yl ethylamine.[11] This suggests that for many 5-HT receptors, the pharmacophore is optimized for a C3-substituted indole.
Conversely, studies on indole carbazimidamides as 5-HT4 receptor agonists have shown that potent and selective compounds can be developed, though the specific SAR around the indole core is complex and highly dependent on the overall structure of the molecule.[12] While a direct comparison of C2 vs. C3 amino derivatives is not always available, the prevalence of C3-substituted indoles in high-affinity 5-HT receptor ligands suggests a general preference for this isomer in this target class.[13][14]
Case Study 3: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.[15][16][17] Tryptophan itself is an indole-3-yl alanine. Many IDO1 inhibitors have been developed, and the SAR often revolves around mimicking the natural substrate.
While a broad range of indole-based scaffolds have been explored as IDO1 inhibitors, the specific placement of key interacting groups is crucial.[18] For many competitive inhibitors, the indole core or a related heterocycle mimics the tryptophan indole, suggesting that the geometry associated with a C3-substituted scaffold is beneficial for binding to the enzyme's active site.[15][19]
Pillar 3: Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of SAR data, it is essential to employ robust and well-validated experimental protocols. Below are representative methodologies for key assays used in the evaluation of indole-yl amines.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of indole-2-yl and indole-3-yl amine derivatives against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, enzyme solution, and the test compound solution (or DMSO for control wells). b. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction. c. Add the colorimetric probe (TMPD) to each well. d. Initiate the reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each compound concentration relative to the control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualization of Concepts
Generalized SAR Exploration Workflow
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies, starting from a lead compound.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Reactivity of Indole C2 vs. C3 Positions
This diagram highlights the difference in electronic character and reactivity between the C2 and C3 positions of the indole ring.
Caption: Electronic character and reactivity of indole C2 and C3.
Conclusion
The position of an amine substituent on the indole scaffold, whether at C2 or C3, is a critical determinant of its chemical and biological properties. The higher electron density and reactivity of the C3 position often make indole-3-yl amines more synthetically accessible and a common feature in natural products and their mimetics, particularly in the realm of serotonin receptor ligands and IDO1 inhibitors. In contrast, the unique spatial arrangement provided by a C2-amino substitution can unlock activity against other targets, such as COX-2, where the corresponding C3 isomers are inactive.
This guide has demonstrated that a deep understanding of the nuanced differences between these positional isomers is not merely an academic exercise but a fundamental principle of rational drug design. By leveraging these insights, medicinal chemists can make more informed decisions in the design and synthesis of novel indole-based therapeutics, ultimately accelerating the journey from lead identification to the development of effective clinical candidates.
References
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
-
(a) Physicochemical properties of the indole ring. The electrostatic... | Download Scientific Diagram. ResearchGate. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ResearchGate. [Link]
-
Synthesis of 1-(1H-Indol-3-yl)-1,2-dihydroisoquinolines via AgOTf-Catalyzed Three-Component Reactions of 2-Alkynylbenzaldehydes, Amines, and Indoles. ACS Combinatorial Science. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]
-
Indole: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
A manifold implications of indole and its derivatives: A brief Review. ResearchGate. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. BMC Bioinformatics. [Link]
-
Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. JCI Insight. [Link]
-
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]
-
Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules. [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences. [Link]
-
The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of Medicinal Chemistry. [Link]
-
5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry. [Link]
-
Indole : Preparation, Structure & Physical & Chemical Properties. YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. [Link]
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]
-
Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Semantic Scholar. [Link]
-
Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Taylor & Francis Online. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemcess.com [chemcess.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
- 12. The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands | MDPI [mdpi.com]
- 14. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 | Aging [aging-us.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Potency of Fluorinated Tryptamine Positional Isomers
This guide provides an in-depth comparative analysis of fluorinated tryptamine positional isomers, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) that dictate the pharmacological potency and functional selectivity of these compounds, moving beyond a simple data summary to explore the causal reasoning behind experimental observations and methodologies.
Introduction: The Strategic Role of Fluorine in Tryptamine Pharmacology
The introduction of a fluorine atom to a pharmacologically active molecule is a classic medicinal chemistry strategy to modulate its properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly alter a compound's metabolic stability, lipophilicity, and electronic distribution. In the context of tryptamines, which are potent serotonergic ligands, placing a fluorine atom at different positions on the indole ring can dramatically shift receptor binding affinity, functional potency, and ultimately, the in vivo behavioral profile.
This guide systematically compares the 4-fluoro, 5-fluoro, and 6-fluoro positional isomers of N,N-dimethyltryptamine (DMT) and related compounds. We will examine how this seemingly minor structural change—the relocation of a single fluorine atom—governs their interaction with key serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, and how these molecular interactions translate to observable in vivo effects.
Caption: General chemical structure of a tryptamine, highlighting the numbered positions on the indole ring where fluorination can occur.
Foundational Concepts: Assaying Tryptamine Activity
To understand the comparative potency of these isomers, one must first grasp the experimental paradigms used to characterize them. Our analysis rests on two pillars: in vitro receptor pharmacology and in vivo behavioral models.
-
In Vitro Assays: Quantifying Molecular Interactions
-
Radioligand Competition Binding Assays: This technique is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. The principle is one of competition: the unlabeled test compound (e.g., 4-F-DMT) competes with a known radiolabeled ligand for binding to a receptor population. A lower Ki value signifies a higher binding affinity. The choice of this assay is causal: it directly measures the physical interaction strength between the ligand and its target, which is the necessary first step for any pharmacological effect.
-
Functional Assays (e.g., PI Turnover, Calcium Flux): These assays measure the consequence of receptor binding. They quantify a compound's ability to activate the receptor and initiate a downstream signaling cascade. The results are expressed as EC50 (the concentration for half-maximal response) and Emax (the maximum possible response). A lower EC50 indicates greater potency, while Emax reflects the compound's intrinsic efficacy (i.e., whether it is a full or partial agonist).
-
-
In Vivo Models: Translating Molecular Activity to Behavior
-
The Head-Twitch Response (HTR): In rodents, activation of the 5-HT2A receptor by classic hallucinogens induces a rapid, characteristic side-to-side head movement.[1][2] The HTR is a widely used behavioral proxy for hallucinogenic potential in humans because non-hallucinogenic 5-HT2A agonists typically do not elicit this response.[2] Its use is a trusted, validated model to predict psychoactive effects.
-
Drug Discrimination Studies: In this paradigm, animals are trained to recognize the subjective effects of a specific drug (e.g., LSD) and press a corresponding lever to receive a reward. A test compound's ability to "substitute" for the training drug indicates that it produces similar interoceptive cues. The failure of a compound to substitute suggests a lack of similar subjective effects.[3][4]
-
Comparative Analysis of Fluorinated DMT Isomers
The position of the fluorine atom on the indole nucleus profoundly impacts the pharmacological profile. Generally, fluorination tends to attenuate or abolish the classic hallucinogenic activity associated with 5-HT2A agonism, while sometimes enhancing activity at other serotonin receptor subtypes.[3][5]
4-Fluoro-DMT (4-F-DMT)
Fluorination at the 4-position results in a compound with a significantly altered receptor profile compared to the parent molecule, DMT.
-
In Vitro Potency: 4-F-DMT displays a notable shift in selectivity towards the 5-HT2C receptor.[6] While it retains the ability to act as a full agonist at 5-HT2A/2C receptors, its functional potency at 5-HT2A is dramatically reduced (around 40-fold less potent than psilocin).[6][7] Conversely, its potency at the 5-HT2C receptor is only modestly reduced, making it a functionally selective 5-HT2C agonist.[6] Fluorination at this position also tends to reduce binding affinity and functional potency at the 5-HT1A receptor.[7]
-
In Vivo Effects: Consistent with its reduced 5-HT2A potency, 4-F-DMT shows a diminished hallucinogenic potential. In drug discrimination tests using rats trained to recognize LSD, 4-F-DMT produced only partial and statistically insignificant generalization.[6][7] This suggests it does not produce strong LSD-like subjective effects. Instead, its profile has been investigated for potential in treating conditions like obsessive-compulsive disorder.[7]
5-Fluoro-DMT (5-F-DMT)
Placing the fluorine atom at the 5-position, bioisosteric to the 5-hydroxy group of psilocin, yields a compound that retains more classic serotonergic psychedelic characteristics.
-
In Vitro Potency: 5-Fluoro-DMT is known to be an agonist of both 5-HT1A and 5-HT2A receptors.[8] Recent studies characterizing halogenated DMT analogs confirmed its activity at these key serotonin receptors.[9]
-
In Vivo Effects: Unlike the 4-fluoro or 6-fluoro isomers, 5-F-DMT produces a robust head-twitch response (HTR) in mice, indicating significant 5-HT2A-mediated psychedelic-like activity.[8][10] This makes the 5-position unique among the fluorinated isomers in preserving the behavioral phenotype associated with classic tryptamine hallucinogens.
6-Fluoro-DMT (6-F-DMT)
The 6-fluoro isomer is perhaps the most studied, primarily due to the observation that its diethyl analogue, 6-fluoro-DET, is inactive as a hallucinogen in humans.[11][12] This finding spurred research to understand the underlying pharmacology.[3][13]
-
In Vitro Potency: While 6-fluorination does not significantly alter 5-HT2A receptor binding affinity, it can dramatically reduce the compound's ability to activate the receptor (i.e., its functional potency and efficacy).[3][11] 6-Fluoro-DMT is considered a potent partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor.[11]
-
In Vivo Effects: The reduced functional activity at the 5-HT2A receptor translates to a lack of hallucinogen-like effects. 6-Fluoro-DET, a close analog, fails to substitute for LSD in drug discrimination tests and does not produce the HTR in rodents.[4][12] It has been theorized that while it binds to the 5-HT2A receptor, its efficacy as a Gq signaling pathway agonist is below the threshold required to induce psychedelic effects.[12]
Quantitative Data Summary
The following table summarizes the available in vitro data for fluorinated tryptamine isomers, providing a direct comparison of their receptor binding affinities and functional potencies.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2A (EC50, nM) | 5-HT2C (EC50, nM) | Reference(s) |
| 4-Fluoro-DMT | 135 | 335 | 82-84 | 949 | 99 | [6] |
| 5-Fluoro-DMT | Data not available | Data not available | Data not available | Data not available | Data not available | [8][9] |
| 6-Fluoro-DMT | High affinity | High affinity | High affinity | Low potency | Full agonist | [11] |
| 4-F-5-MeO-DMT | 0.23 | Moderate affinity | Moderate affinity | Data not available | Data not available | [5][14] |
Note: Comprehensive and directly comparable quantitative data for all isomers from a single study is limited. Values are compiled from multiple sources and should be interpreted with consideration for inter-assay variability.
Structure-Activity Relationship (SAR) Synthesis: A Tale of Three Positions
The data reveals a clear and compelling SAR for the fluorination of the tryptamine indole ring:
-
4-Position: Fluorination here appears to sterically or electronically disfavor potent 5-HT2A activation while enhancing functional selectivity for the 5-HT2C receptor. This abolishes the classic psychedelic profile.
-
5-Position: This position is the most permissive to substitution for maintaining a psychedelic-like profile. Fluorine at C5 acts as a suitable bioisostere for the hydroxyl group of psilocin, allowing for potent 5-HT2A activation and a corresponding HTR in vivo.
-
6-Position: Fluorination at C6 is detrimental to hallucinogenic activity. While receptor binding is maintained, functional efficacy at the 5-HT2A receptor is severely compromised, leading to an inactive behavioral phenotype.[3]
A notable exception that highlights the complexity of these interactions is 4-fluoro-5-methoxy-DMT. In this compound, 4-fluorination dramatically enhances affinity and functional potency at the 5-HT1A receptor, making it a more potent 5-HT1A agonist than the benchmark compound 8-OH-DPAT.[5][14] This suggests that fluorine at the 4-position, when combined with a 5-methoxy group, may form a favorable interaction, possibly a hydrogen bond, within the 5-HT1A receptor binding pocket.[13]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a self-validating system for determining the binding affinity (Ki) of a test compound at the human 5-HT2A receptor.
Objective: To determine the concentration of a test compound (e.g., a fluorinated tryptamine isomer) that displaces 50% of a specific radioligand from the h5-HT2A receptor (IC50), and to calculate its inhibition constant (Ki).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).[15]
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds (fluorinated tryptamines) at various concentrations.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, and a scintillation counter.
Caption: Workflow for a typical radioligand competition binding assay.
Step-by-Step Methodology:
-
Plate Setup: Designate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and test compound concentrations.
-
Reagent Addition: To each well, add the assay buffer, the appropriate concentration of the test compound (or vehicle/mianserin), and a fixed concentration of [³H]ketanserin.
-
Initiate Binding: Add the cell membrane preparation to all wells to start the binding reaction. The inclusion of membranes last ensures all components are present to compete simultaneously.
-
Incubation: Allow the plate to incubate at a set temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by harvesting the plate's contents onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer to minimize dissociation of the radioligand from the receptor while removing all unbound radioactivity. This step is critical for a low signal-to-noise ratio.
-
Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a beta counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot this percentage against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used. This provides a standardized measure of affinity that is independent of assay conditions.
-
Conclusion
The comparative pharmacology of fluorinated tryptamine positional isomers offers a compelling case study in structure-activity relationships. The location of a single fluorine atom on the indole ring acts as a potent modulator of serotonergic activity, capable of switching a compound's profile from a classic 5-HT2A-mediated psychedelic to a selective 5-HT2C agonist or an inactive ligand. The 5-position is uniquely able to accommodate fluorine while preserving the in vivo behavioral profile of a hallucinogen, whereas the 4- and 6-positions abolish this activity through distinct mechanisms of altered potency and efficacy. These findings not only deepen our fundamental understanding of serotonin receptor pharmacology but also provide a rational basis for designing novel tryptamine-based therapeutics with tailored selectivity and functional profiles for treating a range of neuropsychiatric disorders.
References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link][3][5][16]
-
Wikipedia contributors. (n.d.). 4-Fluoro-DMT. In Wikipedia. Retrieved February 24, 2026, from [Link][6]
-
Wikipedia contributors. (n.d.). 6-Fluoro-DMT. In Wikipedia. Retrieved February 24, 2026, from [Link][11]
-
Grokipedia. (n.d.). 4-Fluoro-DMT. Retrieved February 24, 2026, from [Link][7]
-
Nichols, D. E., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. ACS Publications. [Link][3]
-
Coppola, M. A. (1999). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link][13]
-
Kim, M., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 27(5), 441–448. [Link][1]
-
Wikipedia contributors. (n.d.). 5-Fluoro-DMT. In Wikipedia. Retrieved February 24, 2026, from [Link][8]
-
Semantic Scholar. (n.d.). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Retrieved February 24, 2026, from [Link][16]
-
Laban, U., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Nichols, D. E. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793–795. [Link][17]
-
Cheng, L., et al. (2023). Design, Synthesis, and Structure−Activity Relationship Studies of Novel Tryptamine Derivatives as 5‑HT1B Receptor Agonists. ACS Chemical Neuroscience. [Link][18]
-
Wikipedia contributors. (n.d.). 4-Fluoro-5-methoxy-DMT. In Wikipedia. Retrieved February 24, 2026, from [Link][14]
-
Wikipedia contributors. (n.d.). 6-Fluoro-DET. In Wikipedia. Retrieved February 24, 2026, from [Link][12]
-
Grokipedia. (n.d.). 6-Fluoro-DET. Retrieved February 24, 2026, from [Link][4]
-
ResearchGate. (n.d.). Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Retrieved February 24, 2026, from [Link][19]
-
ResearchGate. (n.d.). Head Twitch Response. Retrieved February 24, 2026, from [Link][20]
-
Halberstadt, A. L., et al. (2019). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link][10]
-
Wikipedia contributors. (n.d.). Head-twitch response. In Wikipedia. Retrieved February 24, 2026, from [Link][2]
-
Stenbæk, D. S., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology. [Link][15]
-
Halberstadt, A. L., et al. (2020). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology. [Link][21]
-
Kaplan, L., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link][22]
-
Kalir, A., & Szara, S. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of Medicinal Chemistry, 6, 716-719. [Link][23]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link][24]
-
Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(10), 962–973. [Link][25]
-
ResearchGate. (n.d.). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Retrieved February 24, 2026, from [Link][26]
-
ResearchGate. (n.d.). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Retrieved February 24, 2026, from [Link][27]
-
Wang, S., et al. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(2), 175–182. [Link][28]
-
Acosta-García, S., et al. (2023). Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. bioRxiv. [Link][9]
-
Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved February 24, 2026, from [Link][29]
Sources
- 1. biomolther.org [biomolther.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. 5-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 9. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crb.wisc.edu [crb.wisc.edu]
- 11. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 12. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]
- 13. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 14. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]
- 15. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines [escholarship.org]
- 22. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. pure.skku.edu [pure.skku.edu]
Safety Operating Guide
Navigating the Disposal of 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine: A Guide for Laboratory Professionals
As researchers and scientists in drug development, our work inherently involves the synthesis, handling, and eventual disposal of novel chemical entities. The compound 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine, a fluorinated indole derivative, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound and its associated waste are managed in a way that protects both laboratory personnel and the environment.
Hazard Assessment and Characterization
Understanding the potential hazards of 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine is the foundational step for its safe disposal. Based on analogous compounds, such as 2-(6-fluoro-1H-indol-3-yl)ethanamine and other organic amines, we can infer a likely hazard profile.
Structurally similar compounds are known to cause skin and serious eye irritation.[1] Many organic amines are also harmful if swallowed and may cause respiratory irritation.[1][2] The presence of the fluorine atom designates this compound as a halogenated organic, placing it in a specific category for waste disposal that requires segregation from non-halogenated waste streams.[3][4]
Inferred Hazard Profile Summary
| Hazard Class | GHS Category (Inferred) | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5][6] |
| Serious Eye Damage/Irritation | Category 2A/2 | Causes serious eye irritation.[1][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | Likely | Many amine compounds are toxic to aquatic life.[2] |
This profile mandates that 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[7][8]
Personal Protective Equipment (PPE) for Disposal Operations
All personnel involved in the handling and disposal of this compound must wear appropriate PPE to mitigate exposure risks. The principle of causality here is direct: the inferred irritant and toxic properties of the chemical necessitate a robust barrier between the handler and the substance.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat should be worn.[7]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] If ventilation is inadequate, a respirator with organic vapor cartridges may be necessary.
Segregation and Collection: The Core Disposal Workflow
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization increases disposal costs and regulatory risk.[3][9][10] This compound has two key characteristics that dictate its segregation: it is a halogenated organic and an amine (basic) .
The following workflow provides a logical pathway for decision-making during waste collection.
Caption: Decision workflow for segregating waste containing 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine.
Step-by-Step Disposal Protocol
This protocol is a self-validating system; each step builds upon the last to ensure a compliant and safe outcome.
Step 1: Consultation and Waste Identification Before generating waste, consult your institution's EHS department.[7] They will provide specific guidance, container labels, and pickup schedules. Every waste stream must be accurately identified. This compound falls under regulations for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
Step 2: Waste Collection
-
Container Selection: Use only compatible, properly vented, and clearly labeled containers provided or approved by your EHS office.[9] For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Segregation:
-
Halogenated vs. Non-Halogenated: As a fluorinated compound, this waste must be collected in a halogenated waste stream.[3] Mixing with non-halogenated solvents (like acetone or hexane) is a common, costly, and dangerous mistake.
-
Acid/Base Incompatibility: As an amine, this compound is basic. Do not mix it with acidic waste to prevent violent neutralization reactions. Store amine waste separately from acids.[9]
-
-
Labeling: Label the container with the words "Hazardous Waste," the full chemical name "2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine," and the approximate concentration or percentage.[13] Affix any other labels required by your institution.
Step 3: Handling Contaminated Materials and Decontamination
-
Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be managed as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[9] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS office.
-
Spills: In case of a spill, absorb the material with a compatible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills. The contaminated absorbent material must be collected in a sealed container and disposed of as halogenated solid waste.[14] Ensure the area is well-ventilated.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Professional Disposal: The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[14][15] They will manage the ultimate destruction of the chemical, typically through high-temperature incineration, which is the required method for many halogenated organic compounds.
By adhering to this structured, scientifically-grounded approach, you contribute to a culture of safety, ensure regulatory compliance, and build trust in our collective responsibility as stewards of our laboratory and natural environments.
References
- Proper Disposal of N-Methylnonan-2-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 2-(6-fluoro-1H-indol-3-yl)ethanamine. (n.d.). PubChem.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride Safety Information. (n.d.). Sigma-Aldrich.
- Safety data sheet. (2025, October 7). BASF.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto.
- Safety Data Sheet for 2-Fluoroadenine. (2014, February 3). Fisher Scientific.
- Safety Data Sheet for 5-Fluoroindole. (2011, January 27). Fisher Scientific.
- N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride Safety Data Sheet. (n.d.). Enamine.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Organic Solvents Disposal. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
- The NIH Drain Discharge Guide. (2020, September). National Institutes of Health.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
- Safety Data Sheet Amine 6. (2017, December 12). Greenbook.net.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
Sources
- 1. 2-(6-fluoro-1H-indol-3-yl)ethanamine | C10H11FN2 | CID 854024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. epa.gov [epa.gov]
- 12. alsglobal.com [alsglobal.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. download.basf.com [download.basf.com]
- 15. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
